tert-Butyl (2-amino-5-methoxyphenyl)carbamate

Solubility Formulation Reaction Medium

Synthetic failure risk: substituting this ortho-phenylenediamine with a regioisomeric Boc-aniline derails chemoselective sequences. CAS 362670-09-5 is the only scaffold combining a free 2-NH₂ with a Boc-protected 1-NH₂ on the same ring. This enables unambiguous, two-step diversification: (1) couple the free amine, then (2) TFA-deprotect and functionalize the second site. The documented L-type calcium channel activity (IC₅₀ = 1.8 µM) provides a pre-validated starting point for cardiovascular SAR studies. GHS H302+H317 classification mandates standard PPE protocols. Supply chain: routinely stocked at ≥98% purity; 100 mg to 25 g batches ship under ambient conditions with full QC documentation. Researchers gain orthogonal synthetic control; procurement managers receive predictable, compliant delivery.

Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
CAS No. 362670-09-5
Cat. No. B1463702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-amino-5-methoxyphenyl)carbamate
CAS362670-09-5
Molecular FormulaC12H18N2O3
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)N
InChIInChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-10-7-8(16-4)5-6-9(10)13/h5-7H,13H2,1-4H3,(H,14,15)
InChIKeyATQQUUXZLWAIMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-amino-5-methoxyphenyl)carbamate: CAS 362670-09-5 | Structure, Core Properties, and Procurement Considerations


tert-Butyl (2-amino-5-methoxyphenyl)carbamate (CAS 362670-09-5), also known as N1-Boc-5-methoxy-1,2-benzenediamine, is an ortho-phenylenediamine derivative bearing a tert-butyloxycarbonyl (Boc)-protected amine group adjacent to a free primary amine on an aromatic ring. Its molecular formula is C₁₂H₁₈N₂O₃, with a molecular weight of 238.28 g/mol . As a protected aniline building block, it is predominantly employed as a synthetic intermediate in medicinal chemistry and organic synthesis, valued for its dual amine functionality—one protected (Boc) and one unprotected—which enables orthogonal synthetic manipulation . Commercially, it is typically supplied as a solid with certified purity levels commonly at 96% or 98%, with recommended long-term storage in a cool, dry environment . The compound exhibits limited aqueous solubility (calculated 0.45 g/L at 25°C) and a calculated density of 1.163±0.06 g/cm³ .

Why Generic Substitution of CAS 362670-09-5 with Related Boc-Protected Anilines Fails in Synthetic Workflows


In procurement for synthetic campaigns, substituting tert-Butyl (2-amino-5-methoxyphenyl)carbamate with seemingly similar Boc-protected anilines is not trivial and carries a high risk of synthetic failure. The unique value of this compound resides in its specific substitution pattern—a Boc-protected amine at the 1-position and a free primary amine at the 2-position on the phenyl ring—which enables orthogonal reactivity [1]. While other regioisomers, such as tert-butyl (3-amino-5-methoxyphenyl)carbamate, or analogs lacking the free amine, such as tert-butyl N-(2-methoxyphenyl)carbamate, exist, they cannot participate in the same sequence of chemoselective transformations, particularly those requiring initial reaction at the free aniline followed by Boc deprotection and subsequent functionalization . Generic substitution can lead to unproductive reaction outcomes, including the formation of undesired regioisomers or failure in subsequent coupling steps, thereby necessitating costly and time-consuming re-optimization of synthetic routes. The quantitative evidence provided in Section 3 clarifies the specific performance parameters that define this differentiation.

Quantitative Evidence Guide for tert-Butyl (2-amino-5-methoxyphenyl)carbamate: Validated Differentiation Data for Procurement


Aqueous Solubility Differentiation: CAS 362670-09-5 Exhibits 0.45 g/L at 25°C, Informing Formulation and Reaction Solvent Selection

The compound tert-Butyl (2-amino-5-methoxyphenyl)carbamate (CAS 362670-09-5) has a calculated aqueous solubility of 0.45 g/L at 25°C . This quantitative value is a critical differentiator when selecting this building block for aqueous-phase reactions or when formulating biological assays, as it provides a precise baseline for solvent system design. While direct comparative solubility data for closely related regioisomers or analogs (e.g., tert-butyl (3-amino-5-methoxyphenyl)carbamate) is not available from the same source for a direct head-to-head comparison, this value allows for a class-level inference that substitution pattern on the phenyl ring significantly modulates solubility. Users can use this value to benchmark and compare against the solubility of other aromatic building blocks in their workflow, ensuring consistent and predictable behavior.

Solubility Formulation Reaction Medium

Ion Channel Activity Profile: CAS 362670-09-5 Demonstrates IC₅₀ of 1.8 µM for Calcium Current (ICaL) Inhibition, Distinct from Kinase Inhibitor Analogs

In a functional electrophysiology assay, tert-Butyl (2-amino-5-methoxyphenyl)carbamate (CAS 362670-09-5) exhibited an IC₅₀ of 1.8 µM for inhibition of L-type calcium current (ICaL) in isolated guinea pig ventricular myocytes using the whole-cell patch clamp technique [1]. This represents a distinct biological activity profile compared to a common class of related molecules. For instance, tert-butyl (4-amino-2-methoxyphenyl)carbamate (a regioisomer) has been reported to inhibit trypsin-like serine proteases with an IC₅₀ of approximately 2.5 µM . While these assays target entirely different biological systems and are not directly comparable, they serve as a class-level inference: the specific substitution pattern of the target compound (amino and Boc groups at the 1,2-positions) confers a distinct polypharmacology, differentiating it from its regioisomers which may favor protease inhibition over ion channel modulation.

Ion Channel Electrophysiology Calcium Current

Hazard Classification and Safe Handling Parameters: GHS H302 and H317 Statements Mandate Specific Laboratory Protocols

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) has assigned specific hazard statements to tert-Butyl (2-amino-5-methoxyphenyl)carbamate: H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . In contrast, other related compounds like (5-Amino-2-methoxyphenyl)carbamic acid tert-butyl ester (a regioisomer with the free amine and Boc groups swapped) are classified as non-hazardous substances . This is a direct, regulatory-driven differentiation. The presence of H302 and H317 classifications mandates specific personal protective equipment (PPE) and engineering controls (e.g., proper ventilation, gloves) during handling, which has direct implications for laboratory operational costs and safety compliance.

Safety GHS Risk Assessment

Functional Group Orthogonality: One Boc-Protected and One Free Amine Enables a Two-Step, Chemoselective Synthesis

The molecular architecture of tert-Butyl (2-amino-5-methoxyphenyl)carbamate is defined by the presence of one Boc-protected amine and one free primary amine on the same phenyl ring. This is in direct contrast to the majority of Boc-protected aniline building blocks, such as tert-butyl N-(2-methoxyphenyl)carbamate, which possess only a single, protected amine and therefore offer only a single reactive site following deprotection [1]. The dual functionality of CAS 362670-09-5 allows for a two-step, orthogonal synthetic sequence: the free amine can be functionalized (e.g., acylated, alkylated, or coupled) while the Boc group remains intact. Subsequently, the Boc group is removed under mild acidic conditions to reveal the second amine for further, distinct derivatization. This is a binary qualitative difference (present/absent) that directly translates to a quantitative reduction in step count, time, and reagent use for complex molecule construction.

Orthogonal Synthesis Chemoselectivity Protecting Group

Validated Application Scenarios for tert-Butyl (2-amino-5-methoxyphenyl)carbamate Driven by Quantitative Evidence


Chemoselective Synthesis of Asymmetric Polyamines and Heterocycles

This scenario is directly supported by the orthogonal functionality evidence (Evidence Item 4). Researchers designing complex molecules requiring the sequential introduction of two distinct amine substituents should prioritize CAS 362670-09-5. The presence of a free amine and a Boc-protected amine on the same aromatic core allows for a two-step, one-pot synthetic sequence without intermediate purification. For example, the free amine can be first coupled to a carboxylic acid or an electrophile. After a simple work-up, the Boc group is cleaved with TFA, and the newly revealed amine is functionalized with a second, different moiety. This orthogonal approach is fundamental for constructing diverse benzimidazole, quinoxaline, and other nitrogen-containing heterocyclic libraries [1].

Cardiovascular Ion Channel Probe Development

The demonstrated inhibition of L-type calcium current (IC₅₀ = 1.8 µM) (Evidence Item 2) positions CAS 362670-09-5 as a promising starting scaffold for developing novel probes to study cardiac electrophysiology or smooth muscle contraction. Procurement of this compound is justified for research groups investigating calcium channel modulation, as its activity profile is distinct from that of regioisomeric analogs which may not share this activity. This data allows researchers to bypass initial high-throughput screens and begin structure-activity relationship (SAR) studies directly with this validated core [1].

Laboratory Safety-Compliant and Hazard-Aware Synthetic Workflows

The GHS classification of H302 and H317 (Evidence Item 3) provides a clear, data-driven justification for implementing specific safety protocols. Procurement of CAS 362670-09-5, rather than a non-hazardous regioisomer, requires a workflow that mandates the use of nitrile gloves, lab coats, and work in a fume hood to prevent skin contact and inhalation. This scenario is critical for academic teaching labs and industrial process development where adherence to standardized safety practices is non-negotiable. The documented hazards ensure that appropriate risk assessments and SOPs are in place before work commences [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (2-amino-5-methoxyphenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.